4-(Tetrahydropyran-4-yloxy)benzonitrile
Overview
Description
“4-(Tetrahydropyran-4-yloxy)benzonitrile” is a laboratory chemical with the CAS Number: 884507-34-0 . It has a linear formula of C12H13NO2 .
Molecular Structure Analysis
The molecular structure of “4-(Tetrahydropyran-4-yloxy)benzonitrile” is represented by the linear formula C12H13NO2 . The molecular weight is 203.24 .Scientific Research Applications
Summary of the Application
The compound “4-(Tetrahydropyran-4-yloxy)benzonitrile” has been used in the study of crystal structures. In particular, it was used in the study of the crystal structure of a related compound, "4-((2-hydroxynaphthalen-1-yl)(pyrrolidin-1-yl)methyl)benzonitrile" .
Methods of Application or Experimental Procedures
The crystal structure was determined using X-ray diffraction techniques. The crystal was a colorless prism with a size of 0.38 × 0.18 × 0.16 mm. The wavelength used was Mo K α radiation (0.71073 Å). The diffractometer used was a Rigaku SCXmini .
Results or Outcomes
The crystal structure was determined to be orthorhombic, with lattice parameters a = 11.677 (2) Å, b = 13.999 (3) Å, c = 11.171 (2) Å, and volume V = 1826.2 (6) ų. The Rgt (F) value was 0.0521, and the wRref (F²) value was 0.1078 .
Methods of Application or Experimental Procedures
The fluorescent materials were systematically designed and synthesized. Their optical and electrochemical properties were compared. Information on their conformation and optical and electronic properties was obtained by density functional theory (DFT) .
Results or Outcomes
The compounds exhibited mega Stokes shifts between 113 and 177 nm, and showed positive solvatochromic behavior from blue to orange with increasing solvent polarity and dual emission both at solid-state and in solution. Their solid-state quantum yields were recorded to be between 9 and 58%, and their solution quantum yields were determined to be close to 100%. As the compounds had suitable solid-state quantum yields, their OLEDs were fabricated, which had performances with a maximum luminance of around 2800 cd m−2, a maximum current efficiency of 4.70 cd A−1 and displayed emission colors from blue to green and yellowish green .
Methods of Application or Experimental Procedures
The polymers were synthesized through Suzuki coupling. The electronic and optical properties of the resultant polymers were investigated. Effects of different molecular orientations of anthracene and biphenyl blocks in the polymer backbone were compared .
Results or Outcomes
The resultant polymers showed promising electronic and optical properties. The effects of different molecular orientations of anthracene and biphenyl blocks in the polymer backbone were compared .
Safety And Hazards
“4-(Tetrahydropyran-4-yloxy)benzonitrile” is considered hazardous. It’s harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-(oxan-4-yloxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-4,12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXQSYHCKPGZLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640242 | |
Record name | 4-[(Oxan-4-yl)oxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tetrahydropyran-4-yloxy)benzonitrile | |
CAS RN |
884507-34-0 | |
Record name | 4-[(Oxan-4-yl)oxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(oxan-4-yloxy)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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